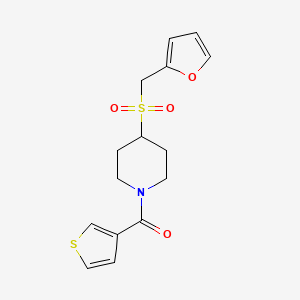

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S2/c17-15(12-5-9-21-10-12)16-6-3-14(4-7-16)22(18,19)11-13-2-1-8-20-13/h1-2,5,8-10,14H,3-4,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFPOEPKWDUARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Furan-2-ylmethyl Sulfone: This can be achieved by reacting furan-2-ylmethanol with a sulfonyl chloride in the presence of a base such as triethylamine.

Piperidine Derivatization: The furan-2-ylmethyl sulfone is then reacted with piperidine under suitable conditions to form the piperidin-1-yl derivative.

Thiophene Functionalization: Finally, the piperidin-1-yl derivative is coupled with a thiophene-3-ylmethanone precursor using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone can be used as a building block for the synthesis of more complex molecules

Biology

This compound may be explored for its potential biological activity. The presence of furan, piperidine, and thiophene rings suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The combination of different functional groups may result in compounds with unique therapeutic effects.

Industry

In materials science, (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone could be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The furan and thiophene rings may participate in π-π interactions, while the sulfonyl and piperidine groups could form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of sulfonyl-piperidine and thiophen-3-yl ketone motifs. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Position Sensitivity: The thiophen-3-yl group in the target compound contrasts with the thiophen-2-yl group in MK37 . Ethynyl-linked thiophenes (e.g., 16C ) enhance rigidity and π-stacking but may reduce solubility.

Sulfonyl vs. Carbonyl/Carboxylic Acid :

- The sulfonyl group in the target compound increases hydrophilicity compared to the carboxylic acid in 6j , suggesting improved solubility but possibly reduced membrane permeability.

- MK37’s trifluoromethylphenyl group introduces strong electron-withdrawing effects, absent in the target compound, which could influence metabolic stability .

Synthetic Accessibility: The target compound’s synthesis likely requires sulfonylation of piperidine, followed by ketone formation, whereas 16C employs Sonogashira coupling for ethynyl-thiophene installation (82% yield) . MK37’s amide coupling (HOBt/TBTU) achieved 70–80% yields, suggesting comparable efficiency for the target compound’s analogous steps .

Research Findings and Implications

- Antimicrobial Potential: Analog 6j demonstrated moderate antibacterial activity, hinting that the target compound’s thiophen-3-yl and sulfonyl groups might synergize for similar effects .

- Neurological Targets : MK37’s serotonin receptor affinity suggests that the piperidine-sulfonyl-thiophene scaffold could be optimized for CNS applications, though the 3-thiophene position may require SAR adjustments .

Biological Activity

The compound (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a piperidine ring, a furan moiety, and a thiophene group. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of the compound can be broken down into several key components:

- Piperidine Ring : A six-membered ring known for its role in various pharmacological activities.

- Furan Moiety : An aromatic ring that can enhance the compound's reactivity and biological interactions.

- Thiophene Group : Contributes to the compound's electronic properties and potential bioactivity.

Biological Activities

Research indicates that compounds similar to (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone exhibit a range of biological activities. Notably, these include:

-

Antitumor Activity :

- Compounds with sulfonamide groups have been shown to inhibit metalloproteinases, which are involved in cancer metastasis. The structural similarity of this compound suggests it may possess similar antitumor properties.

-

Antimicrobial Properties :

- The presence of the thiophene and piperidine rings may contribute to antimicrobial effects, as seen in related compounds.

-

Anti-inflammatory Effects :

- Preliminary studies suggest potential anti-inflammatory activity due to the unique combination of functional groups present in the molecule.

The biological activity of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to enhance electrophilicity, allowing for interactions with various enzymes, potentially inhibiting their activity.

- Cellular Interaction : The furan and thiophene moieties may facilitate interactions with cellular receptors or enzymes, influencing signaling pathways involved in disease processes.

Research Findings

A summary of relevant studies on similar compounds provides insight into their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-fluorophenyl)-1-methylsulfonylpiperidine | Piperidine ring with sulfonamide | Antitumor properties |

| 5-chloro-2-(1-methylsulfonylpiperidin-4-yl)oxypyridine | Similar piperidine structure | Antimicrobial effects |

| 5-methoxy-2-piperidin-4-yloxypyridine | Piperidine framework with methoxy | Neuroprotective effects |

Case Studies

Several case studies have highlighted the efficacy of related compounds:

- Antitumor Efficacy : A study demonstrated that sulfonamide derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone could have similar effects .

- Mechanistic Insights : Computational studies have indicated that compounds with similar structures can effectively bind to target proteins involved in cancer progression, suggesting a pathway for therapeutic development .

Q & A

Basic: What are the key steps in synthesizing (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone?

The synthesis typically involves a multi-step procedure:

Sulfonylation : Reacting a piperidine derivative with a furan-2-ylmethyl sulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) to form the sulfonyl-piperidine intermediate. Temperature control (~0–5°C) is critical to minimize side reactions .

Coupling : Introducing the thiophen-3-ylmethanone moiety via nucleophilic acyl substitution or Friedel-Crafts acylation. Anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) are often employed to prevent hydrolysis or oxidation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Advanced: How can researchers optimize low yields during the sulfonylation step?

Low yields may arise from steric hindrance or incomplete activation of the sulfonyl chloride. Strategies include:

- Catalyst Use : Adding catalytic DMAP (4-dimethylaminopyridine) to enhance electrophilicity of the sulfonyl group .

- Solvent Optimization : Switching to polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates .

- Temperature Gradients : Gradual warming from 0°C to room temperature over 12–24 hours to improve reaction kinetics .

Basic: What spectroscopic methods confirm the compound’s structural integrity?

Standard techniques include:

- NMR : ¹H/¹³C NMR to verify piperidine, furan, thiophene, and sulfonyl group integration. Key signals: sulfonyl-SO₂ (~3.3–3.5 ppm in ¹H; ~110–115 ppm in ¹³C) and thiophene β-protons (~7.2–7.5 ppm) .

- IR : Peaks at ~1320–1160 cm⁻¹ (asymmetric/symmetric SO₂ stretching) and ~1650 cm⁻¹ (ketone C=O) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can structural ambiguities in the sulfonyl-piperidine moiety be resolved?

Ambiguities (e.g., regiochemistry of sulfonation) require advanced methods:

- 2D NMR : NOESY or HSQC to correlate protons and carbons, confirming spatial proximity of sulfonyl and piperidine groups .

- X-ray Crystallography : Single-crystal analysis provides definitive bond lengths/angles, especially for stereochemical confirmation .

- DFT Calculations : Computational modeling (e.g., Gaussian) predicts NMR/IR spectra for comparison with experimental data .

Basic: What in vitro assays are suitable for initial biological screening?

- Receptor Binding Assays : Radioligand displacement studies (e.g., GPCR targets) using HEK293 cells transfected with candidate receptors .

- Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) to test inhibition of kinases or proteases .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How can researchers address conflicting bioactivity data across cell lines?

Contradictions may stem from differential expression of metabolic enzymes or transporters. Methodological approaches include:

- Metabolic Stability Studies : Incubate the compound with liver microsomes (human/rodent) to assess CYP450-mediated degradation .

- Transport Assays : Use Caco-2 monolayers to evaluate permeability and efflux ratios (P-gp/BCRP involvement) .

- Transcriptomic Profiling : RNA-seq of responsive vs. non-responsive cell lines to identify biomarkers of activity .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate solubility (LogS), permeability (Caco-2), and CYP inhibition .

- Molecular Docking : AutoDock Vina or Glide screens for potential targets (e.g., kinases, GPCRs) using PDB structures .

Advanced: How can regioselectivity challenges in thiophene acylation be mitigated?

Thiophene’s electron-rich 3-position may compete with 2-position acylation. Solutions include:

- Directing Groups : Introduce temporary substituents (e.g., trimethylsilyl) to steer reactivity .

- Lewis Acid Catalysis : Use AlCl₃ or FeCl₃ to polarize the ketone electrophile, favoring attack at the 3-position .

- Microwave Synthesis : Rapid heating (100–120°C, 30 min) enhances kinetic control of regioselectivity .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles due to potential irritancy (sulfonyl groups) .

- Ventilation : Use fume hoods during synthesis/purification to avoid inhalation of organic solvents (e.g., DCM) .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal in designated hazardous waste containers .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Core Modifications : Synthesize analogs with varied substituents (e.g., replacing furan with pyridine, altering sulfonyl to carbonyl) .

Biological Testing : Compare IC₅₀ values across analogs in primary assays (e.g., enzyme inhibition).

QSAR Modeling : Use Partial Least Squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.